molecular formula C20H22N2O3 B15028492 1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B15028492
M. Wt: 338.4 g/mol
InChI Key: TZUMQNBSHKBLOM-UHFFFAOYSA-N
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Description

1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group, a methylphenyl group, and an ethanone moiety, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-methoxybenzyl chloride, 4-methylbenzohydrazide, and acetic anhydride.

    Formation of the Oxadiazole Ring: The reaction between 4-methylbenzohydrazide and acetic anhydride leads to the formation of the oxadiazole ring. This step is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride. This step is typically performed in the presence of a base such as sodium hydroxide or potassium carbonate.

    Final Product Isolation: The final product, this compound, is isolated through filtration, followed by purification using recrystallization or column chromatography.

Chemical Reactions Analysis

1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex molecules with potential biological activity.

Scientific Research Applications

1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its ability to interact with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent. It is also studied for its potential to modulate various biochemical pathways.

    Industry: In the industrial sector, the compound is used in the development of new polymers, coatings, and adhesives. It is also employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

    Bind to Receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways. This can result in various physiological effects, such as analgesia or anticancer activity.

    Interact with DNA: The compound can interact with DNA, leading to the modulation of gene expression. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[2-(4-methoxybenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone can be compared with other similar compounds, such as:

    1-[2-(4-methoxyphenyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone: This compound differs by the presence of a methoxyphenyl group instead of a methoxybenzyl group. It may exhibit different chemical and biological properties due to this structural variation.

    1-[2-(4-methylbenzyl)-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone: This compound has a methylbenzyl group instead of a methoxybenzyl group. The absence of the methoxy group may affect its reactivity and biological activity.

    1-[2-(4-methoxybenzyl)-2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone: This compound has a phenyl group instead of a methylphenyl group. The presence of the phenyl group may influence its chemical stability and interaction with biological targets.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C20H22N2O3/c1-14-5-9-17(10-6-14)19-21-22(15(2)23)20(3,25-19)13-16-7-11-18(24-4)12-8-16/h5-12H,13H2,1-4H3

InChI Key

TZUMQNBSHKBLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(O2)(C)CC3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

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